molecular formula C21H22N2O4 B6583605 ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251670-94-6

ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6583605
CAS No.: 1251670-94-6
M. Wt: 366.4 g/mol
InChI Key: NPJNVZLKVJBZIL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various receptors and enzymes, such as monoamine oxidase . These targets play crucial roles in various biological processes, including neurotransmission and enzymatic reactions.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neuroprotection and anti-inflammatory responses . The downstream effects of these pathway alterations can include changes in cellular function and overall organismal health.

Result of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These effects can result in improved cellular health and function, particularly in the context of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:

  • Formation of the quinoline core through cyclization reactions.

  • Introduction of the methoxyphenyl group via nucleophilic substitution reactions.

  • Esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions often use nucleophiles like sodium hydride (NaH) or amines in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the quinoline core, with modifications to the methoxyphenyl group, the amino group, or the carboxylate group.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness: Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the methoxyphenyl group and the amino group. These features contribute to its unique biological and chemical properties, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

ethyl 4-[(4-methoxyphenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-27-21(25)18-19(22-12-14-6-8-15(26-3)9-7-14)16-11-13(2)5-10-17(16)23-20(18)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJNVZLKVJBZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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